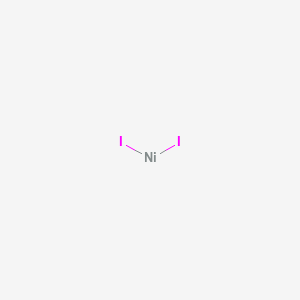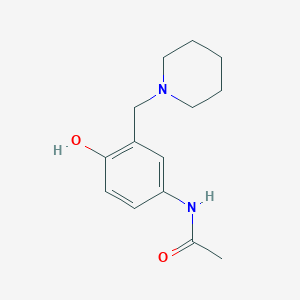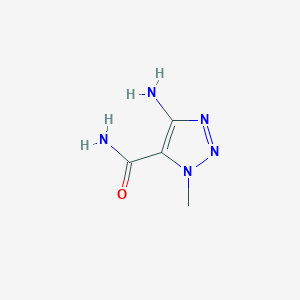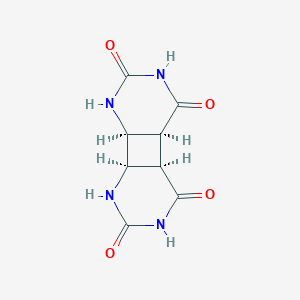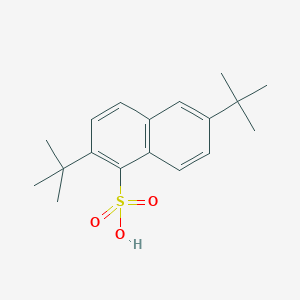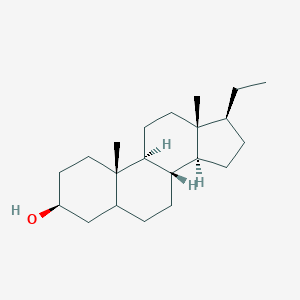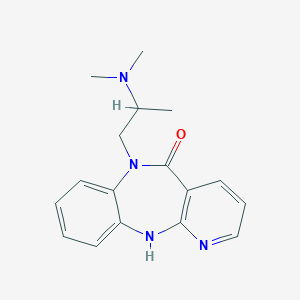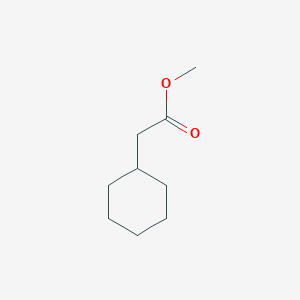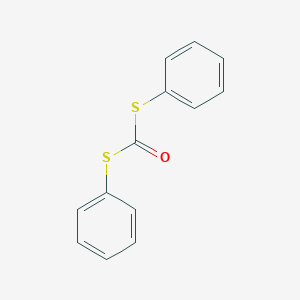
Bis(phenylsulfanyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(phenylsulfanyl)methanone is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a sulfur-containing compound that belongs to the class of ketones. Bis(phenylsulfanyl)methanone has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of bis(phenylsulfanyl)methanone is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Bis(phenylsulfanyl)methanone has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
Bis(phenylsulfanyl)methanone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process. Bis(phenylsulfanyl)methanone has been shown to inhibit the migration and invasion of cancer cells, which is important in the metastasis of cancer. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(phenylsulfanyl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using bis(phenylsulfanyl)methanone in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for research on bis(phenylsulfanyl)methanone. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. More research is also needed to determine its mechanism of action and its efficacy and safety in humans. Additionally, the development of new synthesis methods for bis(phenylsulfanyl)methanone could lead to the discovery of new analogs with improved pharmacological properties.
Synthesemethoden
Bis(phenylsulfanyl)methanone can be synthesized through various methods. One of the most common methods involves the reaction of benzyl phenyl sulfide with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of bis(phenylsulfanyl)methanone along with hydrogen chloride gas. Another method involves the reaction of benzyl phenyl sulfide with chloromethyl methyl ether in the presence of a base such as potassium carbonate. This reaction also results in the formation of bis(phenylsulfanyl)methanone.
Wissenschaftliche Forschungsanwendungen
Bis(phenylsulfanyl)methanone has been studied extensively for its potential pharmacological properties. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Bis(phenylsulfanyl)methanone has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13509-36-9 |
|---|---|
Produktname |
Bis(phenylsulfanyl)methanone |
Molekularformel |
C13H10OS2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
bis(phenylsulfanyl)methanone |
InChI |
InChI=1S/C13H10OS2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
AGJBSXZYDVLIEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |
Synonyme |
Dithiocarbonic acid S,S-diphenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



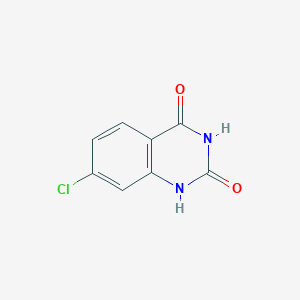
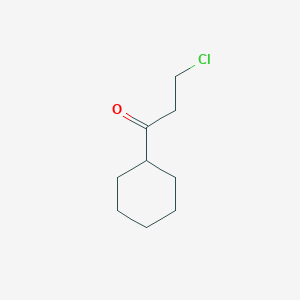
![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)


